molecular formula C21H22F3N3O5S B2492340 Methyl (4-((3-((3-(trifluoromethyl)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 326032-31-9

Methyl (4-((3-((3-(trifluoromethyl)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2492340
CAS No.: 326032-31-9
M. Wt: 485.48
InChI Key: JDRKLQPCJVATJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure integrates:

  • A piperidine ring substituted with a sulfonyl group, enabling hydrogen bonding and structural rigidity.
  • A trifluoromethylphenyl carbamoyl moiety, which enhances metabolic stability and lipophilicity—critical for membrane permeability in drug candidates.

Properties

IUPAC Name

methyl N-[4-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O5S/c1-32-20(29)26-16-7-9-18(10-8-16)33(30,31)27-11-3-4-14(13-27)19(28)25-17-6-2-5-15(12-17)21(22,23)24/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRKLQPCJVATJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-((3-((3-(trifluoromethyl)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Piperidine ring : Contributes to its pharmacological properties.
  • Sulfonyl group : Increases binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines.
Enzyme Inhibition Potent inhibitor of specific proteases and enzymes involved in disease pathways.
Anti-inflammatory Reduces inflammatory markers in vitro and in vivo.
Neuroprotective Effects Shows promise in protecting neuronal cells from apoptosis.
  • Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which play a critical role in tumor progression and inflammation. For instance, it demonstrated an IC50 value of 16.3 nM against human recombinant soluble epoxide hydrolase (sEH), indicating high potency in enzyme inhibition .
  • Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is likely mediated through the activation of specific signaling pathways that regulate cell division.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Case Study 1: Anticancer Efficacy

In a study published by MDPI, this compound was tested against multiple cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various studies:

  • Absorption : Exhibits good oral bioavailability.
  • Distribution : The presence of the trifluoromethyl group enhances tissue penetration.
  • Metabolism : Primarily metabolized by liver enzymes, with potential for metabolic stability due to structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound’s uniqueness lies in its combination of sulfonamide, carbamate, and trifluoromethyl groups. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Key Features Molecular Weight (g/mol) Functional Implications
Target Compound Piperidine-sulfonylphenyl-carbamate, trifluoromethylphenyl carbamoyl ~529 (calculated) High lipophilicity; potential enzyme inhibition
Compound 17 () Triflate ester, 3,4-dimethylpiperidine, phenol ~400 (estimated) Reactive triflate group; synthetic intermediate
N-(3-Trifluoromethylphenyl)piperidine-3-carboxamide Lacks sulfonyl and carbamate groups ~300 (calculated) Reduced solubility; simplified binding profile
Methyl (4-sulfamoylphenyl)carbamate Sulfonamide and carbamate without piperidine or trifluoromethyl ~230 (calculated) Higher solubility; limited membrane permeability
Key Observations :

Reactivity : Compound 17 () contains a triflate ester, a superior leaving group compared to the target compound’s sulfonamide, making it more reactive in nucleophilic substitution reactions .

Lipophilicity : The trifluoromethyl group in the target compound increases logP (estimated >3), enhancing cell penetration but reducing aqueous solubility relative to analogs lacking this group.

Biological Potential: The sulfonamide-carbamate combination may mimic features of carbonic anhydrase inhibitors (e.g., acetazolamide) or kinase inhibitors (e.g., vemurafenib), though activity data are unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.